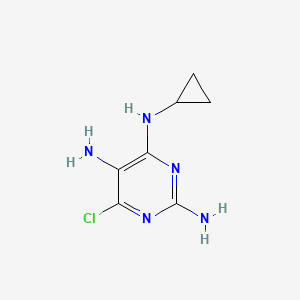
6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C7H9ClN5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are usually carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-N4-propylpyrimidine-2,4,5-triamine
- 6-Chloro-N4-ethylpyrimidine-2,4,5-triamine
- 6-Chloro-N4-methylpyrimidine-2,4,5-triamine
Uniqueness
6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H10ClN5 |
|---|---|
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
6-chloro-4-N-cyclopropylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C7H10ClN5/c8-5-4(9)6(11-3-1-2-3)13-7(10)12-5/h3H,1-2,9H2,(H3,10,11,12,13) |
Clé InChI |
ROYCHHSIZUWBOX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C(C(=NC(=N2)N)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


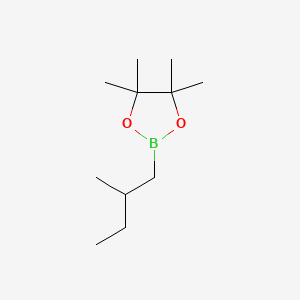
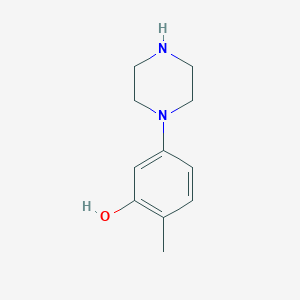
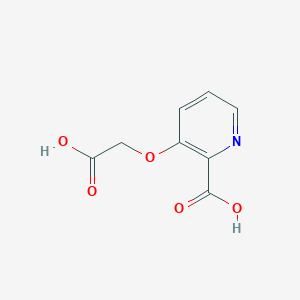
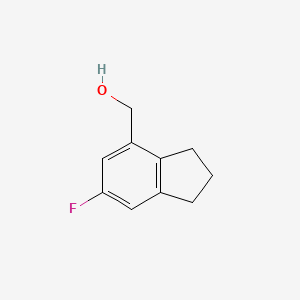



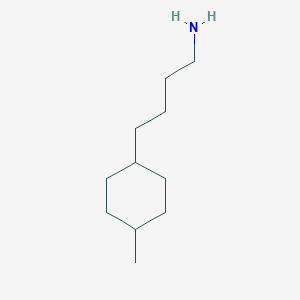
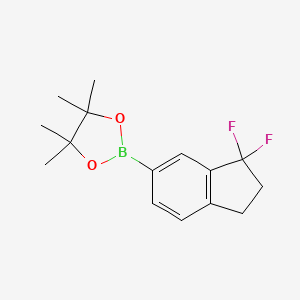
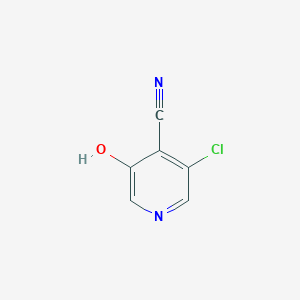
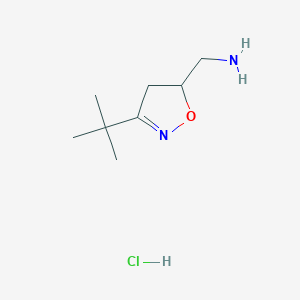
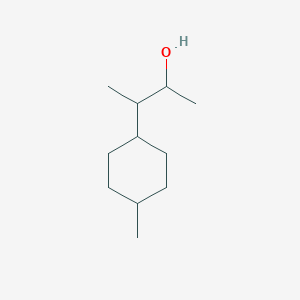
![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)

